N-((2-methyl-7-(piperidin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)methyl)acetamide dihydrochloride
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Overview
Description
N-((2-methyl-7-(piperidin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)methyl)acetamide dihydrochloride is a chemical compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-methyl-7-(piperidin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)methyl)acetamide dihydrochloride typically involves the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization and subsequent functionalization . The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under nitrogen atmosphere to prevent oxidation .
Industrial Production Methods
This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-((2-methyl-7-(piperidin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)methyl)acetamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-((2-methyl-7-(piperidin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)methyl)acetamide dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).
Medicine: Explored for its anticancer properties, showing cytotoxic activities against various cancer cell lines.
Mechanism of Action
The mechanism of action of N-((2-methyl-7-(piperidin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)methyl)acetamide dihydrochloride involves its interaction with specific molecular targets, such as CDKs. By inhibiting these enzymes, the compound can interfere with cell cycle progression, leading to apoptosis in cancer cells. The molecular pathways involved include the disruption of ATP binding sites, which is crucial for the enzymatic activity of CDKs .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[1,5-a]pyrimidine family, known for its CDK inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a similar structure, also investigated for its anticancer properties.
Uniqueness
N-((2-methyl-7-(piperidin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)methyl)acetamide dihydrochloride is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards CDKs. This makes it a promising candidate for further drug development and research .
Properties
Molecular Formula |
C15H23Cl2N5O |
---|---|
Molecular Weight |
360.3 g/mol |
IUPAC Name |
N-[(2-methyl-7-piperidin-4-ylpyrazolo[1,5-a]pyrimidin-6-yl)methyl]acetamide;dihydrochloride |
InChI |
InChI=1S/C15H21N5O.2ClH/c1-10-7-14-18-9-13(8-17-11(2)21)15(20(14)19-10)12-3-5-16-6-4-12;;/h7,9,12,16H,3-6,8H2,1-2H3,(H,17,21);2*1H |
InChI Key |
IGPLNKWXGZDBMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=C1)N=CC(=C2C3CCNCC3)CNC(=O)C.Cl.Cl |
Origin of Product |
United States |
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